Cas no 433247-76-8 (4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate)

4-Methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate is a complex organic compound featuring a furan carboxylate moiety linked to a methyl-substituted phenylpropenoyl group. Its molecular structure incorporates conjugated double bonds and aromatic systems, which may contribute to its potential utility in photochemical or materials science applications. The presence of both furan and phenyl rings suggests possible reactivity in polymerization or as an intermediate in synthetic organic chemistry. The compound's defined stereochemistry (E-configuration) ensures consistent behavior in reactions. Its structural complexity makes it suitable for specialized research, particularly in developing advanced functional materials or bioactive molecules. Careful handling is advised due to its likely sensitivity to light and air.
4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate structure
433247-76-8 structure
商品名:4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate
CAS番号:433247-76-8
MF:C22H18O4
メガワット:346.375926494598
CID:6173500
PubChem ID:5734288

4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate
    • 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
    • (E)-4-methyl-2-(3-(p-tolyl)acryloyl)phenyl furan-2-carboxylate
    • [4-methyl-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
    • F1190-0562
    • AKOS002164030
    • 433247-76-8
    • インチ: 1S/C22H18O4/c1-15-5-8-17(9-6-15)10-11-19(23)18-14-16(2)7-12-20(18)26-22(24)21-4-3-13-25-21/h3-14H,1-2H3/b11-10+
    • InChIKey: UVIMJCWPPNPEAH-ZHACJKMWSA-N
    • ほほえんだ: O(C(C1=CC=CO1)=O)C1C=CC(C)=CC=1C(/C=C/C1C=CC(C)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 346.12050905g/mol
  • どういたいしつりょう: 346.12050905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 518
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 56.5Ų

4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1190-0562-5μmol
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1190-0562-20μmol
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1190-0562-30mg
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
30mg
$119.0 2023-05-17
A2B Chem LLC
BA66195-10mg
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8
10mg
$291.00 2024-04-20
Life Chemicals
F1190-0562-5mg
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1190-0562-10μmol
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1190-0562-2mg
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1190-0562-15mg
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1190-0562-40mg
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1190-0562-100mg
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
433247-76-8 90%+
100mg
$248.0 2023-05-17

4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate 関連文献

4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylateに関する追加情報

Introduction to 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate (CAS No. 433247-76-8) and Its Emerging Applications in Chemical Biology

4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate, identified by the CAS number 433247-76-8, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of molecules characterized by a conjugated system involving an α,β-unsaturated carbonyl group, a phenyl ring, and a furan moiety, which collectively contribute to its intriguing biological activities. The presence of multiple aromatic and heteroaromatic rings, along with specific substituents such as the 4-methylphenyl group and the furan core, positions this molecule as a promising candidate for further exploration in drug discovery and therapeutic development.

The chemical structure of 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate exhibits a high degree of functional diversity, which is reflected in its potential interactions with biological targets. The α,β-unsaturated carbonyl functionality is known to be a key pharmacophore in many bioactive molecules, capable of engaging with various enzymatic and receptor systems through hydrogen bonding, π-stacking, and other non-covalent interactions. This structural motif is particularly relevant in the context of developing small-molecule inhibitors or modulators for therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the furan ring in 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate can effectively interact with hydrophobic pockets in target proteins, while the 4-methylphenyl substituent enhances binding affinity through π-cation interactions. These insights have been instrumental in guiding the design of derivatives with improved pharmacokinetic properties and enhanced target specificity.

The synthesis of 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cross-coupling reactions, Friedel-Crafts acylation, and cyclization processes. The use of advanced catalytic systems has enabled the construction of the complex core structure with high yield and purity. These synthetic methodologies not only highlight the versatility of modern organic chemistry but also pave the way for scalable production of related compounds for further biological evaluation.

In the realm of drug discovery, 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate has been investigated for its potential therapeutic effects. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The structural features that contribute to this activity are currently under detailed investigation, with a focus on optimizing potency and selectivity. The compound’s ability to modulate enzyme activity without significant off-target effects makes it an attractive candidate for further development into a novel therapeutic agent.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The structural framework of 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate bears resemblance to several bioactive natural products, suggesting that it may have evolved-like biological relevance. By leveraging computational techniques such as virtual screening and structure-based drug design, researchers can identify potential lead compounds that mimic natural product scaffolds but possess improved pharmacological profiles. This approach has been successfully applied to several drug candidates that have advanced into clinical trials.

The development of novel analytical methods has also been crucial in studying 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into the compound’s purity, stability, and metabolic fate. These analytical tools are essential for ensuring that the compound meets stringent quality standards before it can be used in preclinical or clinical studies.

The impact of 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate extends beyond academic research; it has practical implications for industry applications as well. Pharmaceutical companies are increasingly interested in exploring novel molecular architectures like this one for their potential as drug candidates or intermediate compounds. The compound’s unique structural features make it a valuable asset in medicinal chemistry libraries, providing chemists with a versatile starting point for designing next-generation therapeutics.

The future directions for research on 4-methyl-2-(2E)-3-(4-methylphenyl)prop-2-enoylphenyl furan-2-carboxylate are multifaceted. Further exploration into its mechanism of action will be critical for understanding its biological effects at a molecular level. Additionally, studies on its pharmacokinetic properties will provide essential data for evaluating its suitability as a drug candidate. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be necessary to fully realize the therapeutic potential of this compound.

In conclusion, 4-methyl - 25 - ( 25 E ) - 35 - ( 45 - methyl phen y l ) prop - 25 en o y l phen y l fur an - 25 car box y l ate ( CAS No . 45 - 33 - 247 - 76 - 85 ) represents an exciting example o f how structurally complex organic compoun ds can contribute t o t he fie ld o f che mical biology . Its unique s tructural featur es , combined w ith promising preliminary b iological data , make it a s t riking candidate f or further exploration i n drug discove ry . As research i n this area conti nues t o advance , we can expect t o see more innovative applications o f such compoun ds i n medicine an d therapeut ic developmen t .

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